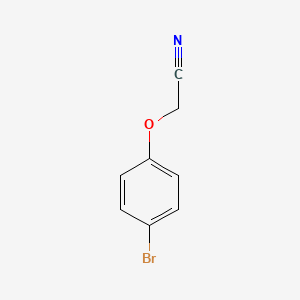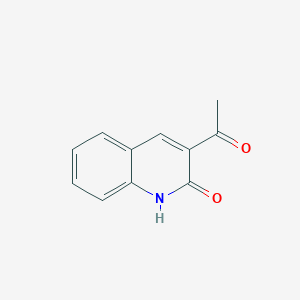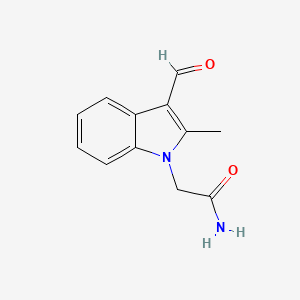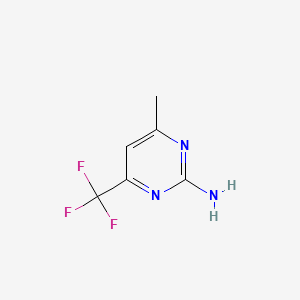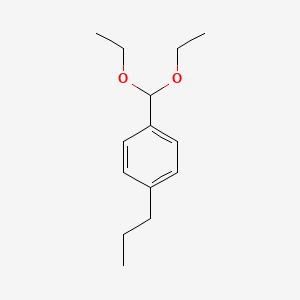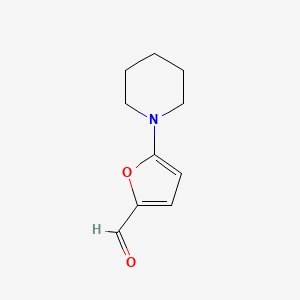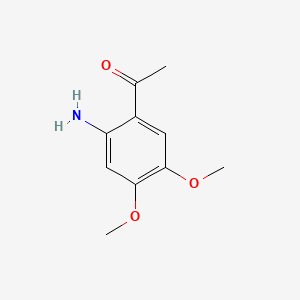
3-溴-1-(三甲基硅基)-1-丙炔
描述
3-Bromo-1-(trimethylsilyl)-1-propyne is an organosilicon compound with the molecular formula C6H11BrSi It is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propyne backbone
科学研究应用
3-Bromo-1-(trimethylsilyl)-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
Target of Action
3-Bromo-1-(trimethylsilyl)-1-propyne, also known as (3-Bromoprop-1-yn-1-yl)trimethylsilane, is primarily used in the synthesis of organyl selenides . The primary targets of this compound are organylselenolates and sodium selenide .
Mode of Action
The compound interacts with its targets through a reaction process. It reacts with organylselenolates and sodium selenide to produce organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide .
Biochemical Pathways
The biochemical pathway involved in the action of 3-Bromo-1-(trimethylsilyl)-1-propyne is the synthesis of organyl selenides . This pathway leads to the production of previously unknown organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide .
Result of Action
The result of the action of 3-Bromo-1-(trimethylsilyl)-1-propyne is the efficient and selective synthesis of previously unknown organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide . These compounds could have potential applications in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-1-(trimethylsilyl)-1-propyne can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-1-(trimethylsilyl)-1-propyne may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
3-Bromo-1-(trimethylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or copper catalysts are commonly employed, with bases such as triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a Grignard reagent would yield a new organosilicon compound, while addition of hydrogen bromide would result in a bromoalkene.
相似化合物的比较
Similar Compounds
3-Bromo-1-propyne: Lacks the trimethylsilyl group, making it more reactive and less sterically hindered.
1-(Trimethylsilyl)-1-propyne: Lacks the bromine atom, limiting its use in substitution reactions.
3-(Trimethylsilyl)-1-propyne: Similar structure but with different reactivity due to the position of the trimethylsilyl group.
Uniqueness
3-Bromo-1-(trimethylsilyl)-1-propyne is unique due to the combination of the bromine atom and the trimethylsilyl group. This combination allows for selective reactions and provides versatility in synthetic applications. The trimethylsilyl group offers steric protection, while the bromine atom enables substitution and coupling reactions.
属性
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRPFRDVCCCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349040 | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-45-8 | |
| Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


